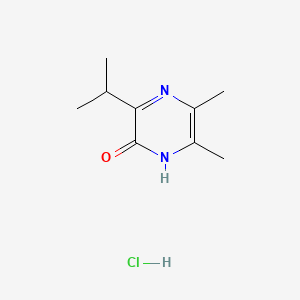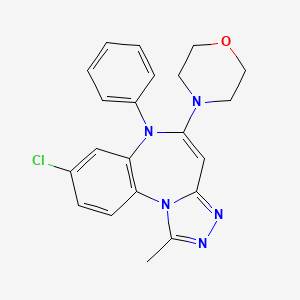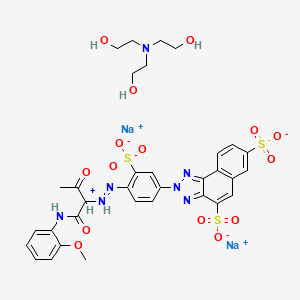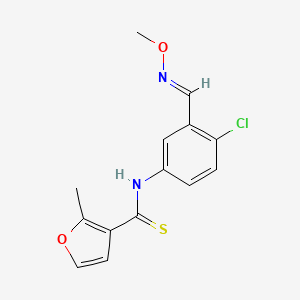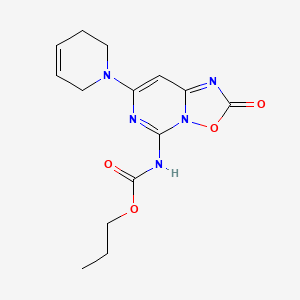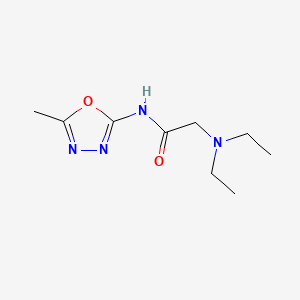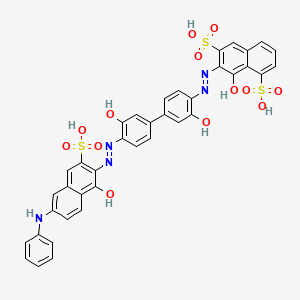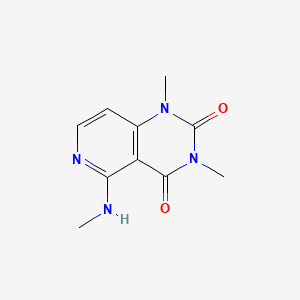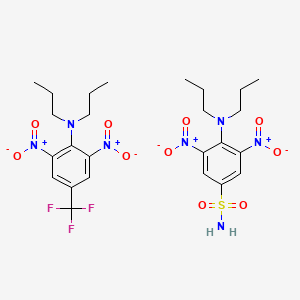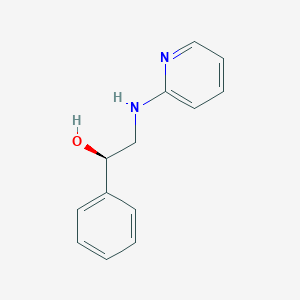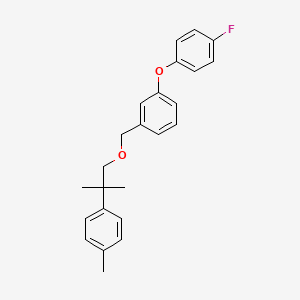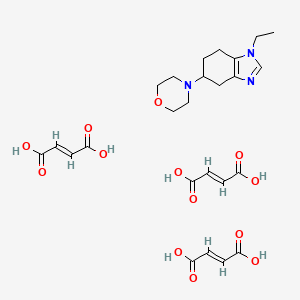
(E)-but-2-enedioic acid;4-(1-ethyl-4,5,6,7-tetrahydrobenzimidazol-5-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-but-2-enedioic acid;4-(1-ethyl-4,5,6,7-tetrahydrobenzimidazol-5-yl)morpholine is a complex organic compound that combines the properties of both an unsaturated dicarboxylic acid and a benzimidazole derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;4-(1-ethyl-4,5,6,7-tetrahydrobenzimidazol-5-yl)morpholine typically involves a multi-step process. One common method starts with the preparation of 4-(1-ethyl-4,5,6,7-tetrahydrobenzimidazol-5-yl)morpholine, which is then reacted with (E)-but-2-enedioic acid under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it more suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the consistency and purity of the final product.
化学反応の分析
Types of Reactions
(E)-but-2-enedioic acid;4-(1-ethyl-4,5,6,7-tetrahydrobenzimidazol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the double bond or other functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent such as dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, (E)-but-2-enedioic acid;4-(1-ethyl-4,5,6,7-tetrahydrobenzimidazol-5-yl)morpholine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets make it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is being investigated for its potential as an anti-cancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for further research.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
作用機序
The mechanism of action of (E)-but-2-enedioic acid;4-(1-ethyl-4,5,6,7-tetrahydrobenzimidazol-5-yl)morpholine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in cell proliferation by binding to their active sites. This inhibition disrupts the normal function of the enzymes, leading to the suppression of cancer cell growth. The pathways involved often include key signaling cascades that regulate cell cycle and apoptosis.
類似化合物との比較
Similar Compounds
- (E)-but-2-enedioic acid;4-(1-methyl-4,5,6,7-tetrahydrobenzimidazol-5-yl)morpholine
- (E)-but-2-enedioic acid;4-(1-ethyl-4,5,6,7-tetrahydrobenzimidazol-5-yl)piperidine
Uniqueness
What sets (E)-but-2-enedioic acid;4-(1-ethyl-4,5,6,7-tetrahydrobenzimidazol-5-yl)morpholine apart from similar compounds is its specific combination of functional groups. This unique structure allows for distinct interactions with biological targets and chemical reagents, making it a versatile compound in various applications.
特性
CAS番号 |
96224-17-8 |
|---|---|
分子式 |
C25H33N3O13 |
分子量 |
583.5 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;4-(1-ethyl-4,5,6,7-tetrahydrobenzimidazol-5-yl)morpholine |
InChI |
InChI=1S/C13H21N3O.3C4H4O4/c1-2-15-10-14-12-9-11(3-4-13(12)15)16-5-7-17-8-6-16;3*5-3(6)1-2-4(7)8/h10-11H,2-9H2,1H3;3*1-2H,(H,5,6)(H,7,8)/b;3*2-1+ |
InChIキー |
ZRJLABXUWYOIPL-LDFLFNBESA-N |
異性体SMILES |
CCN1C2=C(N=C1)CC(CC2)N3CCOCC3.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CCN1C=NC2=C1CCC(C2)N3CCOCC3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


